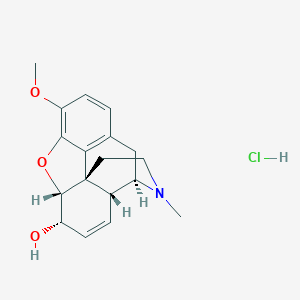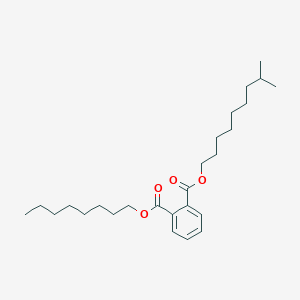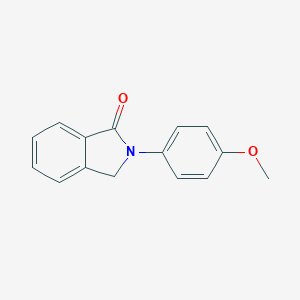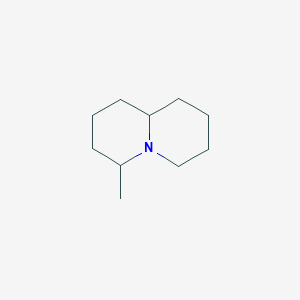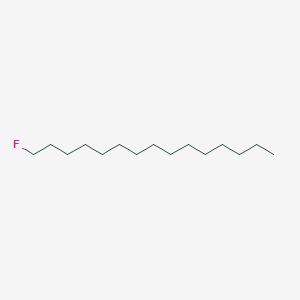
Methyl ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ferrocene is an organometallic compound that belongs to the class of metallocenes. It consists of an iron atom sandwiched between a cyclopentadienyl ring and a methyl-substituted cyclopentadienyl ring. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl ferrocene can be synthesized through the reaction of ferrous chloride with cyclopentadienyl sodium and methylcyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of cyclopentadienyl(methylcyclopentadienyl)iron involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: The cyclopentadienyl and methylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Iron(III) complexes with various ligands.
Reduction: Iron(I) complexes with different ligands.
Substitution: New metallocene complexes with substituted cyclopentadienyl or methylcyclopentadienyl ligands.
Aplicaciones Científicas De Investigación
Methyl ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in bioorganometallic chemistry, where it can interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
Mecanismo De Acción
The mechanism of action of cyclopentadienyl(methylcyclopentadienyl)iron involves its ability to coordinate with various ligands and undergo redox reactions. The iron center can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to potential therapeutic effects. The pathways involved include electron transfer and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: Consists of two cyclopentadienyl rings sandwiching an iron atom.
Methylcyclopentadienyl manganese tricarbonyl: Contains a manganese center with a methylcyclopentadienyl ligand.
Chromocene: Features two cyclopentadienyl rings with a chromium center.
Uniqueness
Methyl ferrocene is unique due to the presence of both cyclopentadienyl and methylcyclopentadienyl ligands, which provide distinct reactivity and stability compared to other metallocenes. This dual-ligand structure allows for more versatile applications in catalysis and materials science.
Propiedades
IUPAC Name |
cyclopentane;iron;2-methylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJZTVOKYJFPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[CH-]C=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Fe-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271-44-9 |
Source


|
| Record name | Cyclopentadienyl(methylcyclopentadienyl)iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

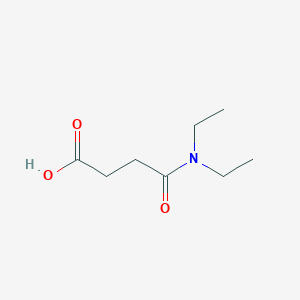
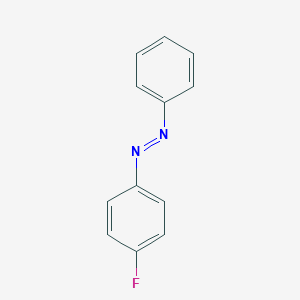

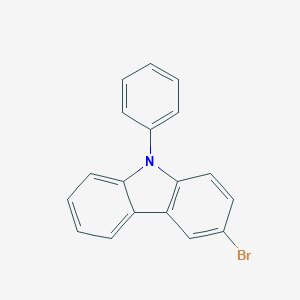

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
